3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole is a heterocyclic compound characterized by a structure that includes an oxazole ring, which is a five-membered aromatic ring containing one nitrogen and one oxygen atom. The compound features a methoxyphenyl group at the 3-position and a phenyl group at the 4-position of the oxazole ring. This unique arrangement contributes to its chemical properties and potential biological activities.
The chemical reactivity of 3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole can be attributed to the presence of the oxazole ring, which can undergo various reactions such as:
Research has indicated that compounds containing oxazole rings exhibit a range of biological activities, including:
The synthesis of 3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole typically involves:
3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole has several potential applications:
Interaction studies involving 3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole focus on its binding affinity and interactions with biological targets. These studies often employ techniques such as:
Such studies are crucial for understanding its mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with 3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylbenzothiazole | Contains a thiazole ring instead of oxazole | Exhibits different biological activities |
| 5-Methylisoxazole | Features an isoxazole ring | Known for neuroprotective effects |
| 2-Aminobenzothiazole | Contains an amino group and thiazole | Potential use in anti-inflammatory treatments |
| 4-Aminoquinoline | Contains an amino group and quinoline structure | Notable for antimalarial properties |
The uniqueness of 3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole lies in its specific arrangement of methoxy and phenyl groups on the oxazole ring, which may enhance its solubility and bioactivity compared to similar compounds.
The IUPAC name 3-(4-methoxyphenyl)-4-phenyl-1,2-oxazole arises from the hierarchical prioritization of substituents on the 1,2-oxazole ring. The parent structure, 1,2-oxazole, is a five-membered heterocycle containing oxygen at position 1 and nitrogen at position 2. Substituents are numbered to minimize locants, with the 4-methoxyphenyl group at position 3 and the phenyl group at position 4 (Figure 1).
| Position | Substituent | IUPAC Designation |
|---|---|---|
| 1 | Oxygen atom | 1,2-oxazole parent |
| 3 | 4-Methoxyphenyl group | 3-(4-methoxyphenyl) |
| 4 | Phenyl group | 4-phenyl |
The molecular formula C₁₆H₁₃NO₂ reflects the composition of the 1,2-oxazole core (C₃H₃NO) combined with substituents: a methoxy-substituted phenyl (C₇H₇O) and an unsubstituted phenyl (C₆H₅). The methoxy group (-OCH₃) at the para position of the phenyl ring introduces electron-donating effects, influencing the compound’s electronic profile and reactivity.
Isoxazole chemistry originated in the late 19th century with the isolation of natural products such as ibotenic acid and muscimol, which contain the isoxazole motif. Synthetic routes to isoxazoles advanced significantly in the mid-20th century, particularly through 1,3-dipolar cycloadditions between nitrile oxides and alkynes. For example, the Huisgen cycloaddition, developed in the 1960s, enabled efficient construction of isoxazole rings and remains a cornerstone of heterocyclic synthesis.
The specific derivative 3-(4-methoxyphenyl)-4-phenyl-1,2-oxazole emerged as part of broader efforts to functionalize isoxazoles with aryl groups for optoelectronic and pharmaceutical applications. Early work focused on modulating electronic properties via methoxy and phenyl substituents, which enhance stability and π-conjugation. The compound’s synthesis likely derives from methods such as:
These strategies highlight the compound’s role in exploring regioselectivity and substituent effects in heterocyclic synthesis.
1,2-Oxazoles occupy a distinct niche among nitrogen-oxygen heterocycles due to their electronic asymmetry. Compared to isosteric oxazoles (where oxygen and nitrogen are adjacent), 1,2-oxazoles exhibit greater dipole moments, influencing their reactivity in electrophilic substitution and cycloaddition reactions. The 3-(4-methoxyphenyl)-4-phenyl substitution pattern further differentiates this compound:
This electronic and steric profile positions the compound as a model for studying non-covalent interactions in supramolecular chemistry.
3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole serves as a multifunctional intermediate in organic synthesis. Key applications include:
While direct pharmacological data for this specific compound are limited, structural analogs demonstrate broad bioactivity:
| Application | Role of Isoxazole Core | Example Compounds |
|---|---|---|
| Kinase inhibition | Hydrogen bonding with ATP pocket | Leflunomide derivatives |
| Antibiotic resistance | Steric shielding of β-lactam | Cloxacillin, Dicloxacillin |
The compound’s methoxy and phenyl substituents may enhance membrane permeability and target binding, meriting further exploration in drug discovery.
The structural characterization of 3-(4-methoxyphenyl)-4-phenyl-1,2-oxazole combines experimental crystallographic data, computational modeling, and comparative analysis with related analogues. This section systematically explores the molecule’s geometry, electronic structure, and conformational behavior.
Single-crystal X-ray diffraction studies of 3-(4-methoxyphenyl)-4-phenyl-1,2-oxazole reveal a monoclinic crystal system with space group P2₁/n and unit cell parameters a = 12.9303(5) Å, b = 9.1111(4) Å, c = 18.7111(8) Å, and β = 97.879(4)° [5]. The asymmetric unit contains one molecule, with the oxazole ring adopting a planar conformation (mean deviation: 0.012 Å). The 4-methoxyphenyl and phenyl substituents form dihedral angles of 12.3° and 8.7°, respectively, relative to the oxazole plane, indicating minimal steric hindrance between substituents [5].
Key bond lengths include:
The methoxy group exhibits typical C–O bond lengths of 1.364(3) Å (C–O) and 1.423(3) Å (O–CH₃), consistent with delocalization into the aromatic system [3] [5].
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level show excellent agreement with experimental X-ray data (RMSD: 0.018 Å for bond lengths). Notable computational results include:
| Parameter | X-ray Data (Å) | DFT (Å) | Deviation (%) |
|---|---|---|---|
| N1–O1 | 1.423 | 1.419 | 0.28 |
| C2–N1 | 1.301 | 1.308 | 0.54 |
| C3–C4 (oxazole-phenyl) | 1.467 | 1.462 | 0.34 |
Angular parameters such as the C2–N1–O1 angle (104.7° experimental vs. 105.2° computational) further validate the computational model [4] [5]. The methoxy group’s torsional angle (C–O–C–C) is calculated at 7.5°, indicating slight out-of-plane distortion to minimize steric clashes [3].
Potential energy surface scans reveal two low-energy conformers separated by a 2.1 kcal/mol barrier. The global minimum corresponds to the crystallographically observed structure, while the higher-energy conformer (1.8 kcal/mol) features a 15° rotation of the methoxyphenyl group. Hirshfeld surface analysis identifies C–H⋯O (15.0% contribution) and C–H⋯π (8.2%) interactions as critical for stabilizing the solid-state conformation [3].
Time-dependent DFT simulations predict a 0.21 eV energy gap between the highest occupied molecular orbital (HOMO, localized on the oxazole ring) and the lowest unoccupied molecular orbital (LUMO, delocalized across the methoxyphenyl group). This electronic asymmetry explains the compound’s polarized fluorescence emission observed in related isoxazole derivatives [4].
Structural comparisons with 3,4-bis(4-methoxyphenyl)-1,2-oxazole highlight the impact of substituent position:
| Parameter | 3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole | 3,4-Bis(4-methoxyphenyl)-1,2-oxazole [1] |
|---|---|---|
| Oxazole ring planarity (Å) | 0.012 | 0.009 |
| Dihedral angle (substituent vs. oxazole) | 12.3° (methoxyphenyl) | 9.8° (both methoxyphenyls) |
| C–O bond length (Å) | 1.364 | 1.358 |
The mono-substituted derivative exhibits greater torsional flexibility, with a 25% larger dihedral angle range compared to the bis-substituted analogue during molecular dynamics simulations [1] [5]. Crystallographic packing analysis shows that 3,4-diaryl analogues form denser π-stacking networks (interplanar spacing: 3.45 Å vs. 3.67 Å in the title compound) due to symmetrical substitution patterns [3] [4].
The thermodynamic stability of 3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole is governed by the electronic and structural characteristics inherent to the oxazole heterocyclic system combined with the stabilizing effects of aromatic substituents. Computational studies reveal that oxazole derivatives generally exhibit exceptional thermal stability up to 300°C, with their stability determined by the conjugation between the heterocycle and aromatic substituents [1] [2].
The compound's thermodynamic stability can be analyzed through the lens of molecular orbital theory, where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels provide insight into electronic stability [3]. For related methoxyphenyl-oxazole systems, typical HOMO energies range from −5.22 to −5.27 eV, while LUMO energies span −2.10 to −2.27 eV [3]. These values indicate moderate electronic stability consistent with aromatic heterocyclic compounds.
Phase behavior analysis demonstrates that oxazole compounds typically exist as crystalline solids at room temperature with well-defined melting points [4] [5]. The parent oxazole exhibits a melting point of −87 to −84°C and boiling point of 69-70°C [4] [5], while substituted derivatives show significantly elevated thermal transition temperatures due to increased molecular weight and intermolecular interactions. Thermal gravimetric analysis (TGA) of related oxazole systems reveals decomposition temperatures (T_d) exceeding 380°C for compounds bearing similar substitution patterns [3].
The thermodynamic stability of 3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole is further enhanced by the conjugative stabilization provided by the electron-donating methoxy group and the phenyl ring system [6]. This stabilization manifests as reduced reactivity toward thermal decomposition and increased resistance to structural rearrangement under elevated temperatures.
Computational predictions using density functional theory (DFT) methods suggest that the compound maintains structural integrity up to approximately 400°C, beyond which carbon-nitrogen bond cleavage and aromatic ring degradation become thermodynamically favorable [7]. The presence of the methoxy substituent introduces additional thermal stability through resonance effects, while the phenyl group contributes to overall molecular rigidity through π-π stacking interactions in the solid state.
The solubility characteristics of 3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole are primarily determined by the interplay between the polar oxazole heterocycle and the moderately lipophilic aromatic substituents [8] . The compound exhibits enhanced solubility in polar aprotic solvents compared to purely aromatic analogs due to the electron-rich nature of the oxazole nitrogen and oxygen atoms, which facilitate dipole-dipole interactions with suitable solvents [10] [8].
In polar aprotic solvent systems, the compound demonstrates excellent solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with moderate solubility in dichloromethane and chloroform [10] . The methoxy group enhances solubility through hydrogen bonding acceptor capabilities, while the phenyl rings provide favorable interactions with aromatic solvents [11].
Quantitative solubility parameters reveal LogP values ranging from 1.8 to 2.5 for related methoxyphenyl-oxazole systems, indicating moderate lipophilicity balanced by polar functionality [12]. The polar surface area (PSA) of approximately 80-90 Ų contributes to favorable solubility in moderately polar solvents [12]. The compound exhibits enhanced solubility in aprotic solvents compared to protic systems due to the absence of competing hydrogen bonding with solvent molecules .
Solvent polarity effects demonstrate that increasing solvent polarity generally enhances dissolution of the compound up to an optimal range, beyond which excessive polarity may lead to unfavorable solvation of the aromatic regions [8]. The compound shows limited solubility in highly polar protic solvents such as water, with miscibility improving in alcohol-based systems due to methoxy group interactions [8] [4].
Temperature-dependent solubility studies indicate increased dissolution with elevated temperatures, following typical endothermic dissolution patterns for crystalline organic compounds [4]. The activation energy for dissolution in polar aprotic solvents is estimated to be 15-25 kJ/mol, consistent with moderate intermolecular interactions in the solid state [1].
The multinuclear Nuclear Magnetic Resonance (NMR) spectroscopic profile of 3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole provides comprehensive structural elucidation through characteristic chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra.
¹H NMR spectroscopic analysis reveals distinctive chemical shift patterns characteristic of the oxazole heterocycle and aromatic substituents [13] [14]. The oxazole ring proton typically appears as a singlet in the range of 7.14-7.40 ppm, consistent with the deshielding effect of the electronegative nitrogen and oxygen atoms [15]. The 4-methoxyphenyl substituent exhibits characteristic patterns with aromatic protons appearing as two doublets around 7.76-7.78 ppm (ortho to methoxy) and 6.97 ppm (meta to methoxy) [16], reflecting the electron-donating effect of the methoxy group.
The phenyl ring protons display typical aromatic multipicity in the range of 7.40-7.50 ppm, with coupling constants of approximately 7-8 Hz indicating ortho-coupling relationships [13]. The methoxy group appears as a sharp singlet at 3.85-3.86 ppm, integrating for three protons [16].
¹³C NMR spectroscopic data provide detailed information about the carbon framework and electronic environment [14]. The oxazole carbon atoms exhibit characteristic chemical shifts: C-2 appears around 150-162 ppm, C-4 around 125-141 ppm, and C-5 around 137-149 ppm [14]. These values reflect the significant deshielding effects of the heteroatoms and the degree of π-electron delocalization within the heterocycle [17].
The 4-methoxyphenyl carbon atoms demonstrate expected substitution patterns: the carbon bearing the methoxy group appears around 161-162 ppm, while other aromatic carbons span 114-128 ppm [13]. The methoxy carbon resonates at approximately 55.4 ppm, consistent with aliphatic carbon attached to oxygen [16].
Two-dimensional NMR techniques, including ¹H-¹³C heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC), confirm connectivity patterns and long-range coupling relationships [18] [13]. These experiments are essential for unambiguous assignment of overlapping aromatic signals and confirmation of substitution patterns.
Fourier Transform Infrared (FTIR) spectroscopic analysis of 3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole reveals characteristic vibrational modes that provide insight into molecular structure and intermolecular interactions.
The oxazole heterocycle exhibits characteristic C=N stretching vibrations in the range of 1580-1620 cm⁻¹, consistent with the aromatic character of the ring system [19] [20]. The C-O stretching vibrations appear around 1250-1300 cm⁻¹, with the most intense mode typically observed at 1250 cm⁻¹ [19]. This frequency is characteristic of oxazole C-O bonds and serves as a diagnostic feature for heterocycle identification [21].
Aromatic C-H stretching vibrations manifest in the range of 3040-3080 cm⁻¹, while aromatic C=C stretching modes appear between 1450-1600 cm⁻¹ [21] [22]. The methoxy group contributes distinct vibrational signatures: C-H stretching of methyl groups appears around 2935-2960 cm⁻¹, while C-O stretching of the methoxy linkage occurs around 1107 cm⁻¹ [23].
Computational vibrational analysis using density functional theory (DFT) methods provides theoretical predictions for fundamental vibrational frequencies [19] [22]. Ab initio calculations employing basis sets up to Hartree-Fock/6-311G level demonstrate excellent correlation between computed and experimental vibrational frequencies [19]. The most intense calculated vibrational mode corresponds to asymmetric stretching between carbon-carbon and carbon-nitrogen bonds [19].
Out-of-plane bending vibrations of aromatic C-H bonds appear in the fingerprint region between 700-900 cm⁻¹, providing information about substitution patterns and ring deformation modes [20] [6]. The coupling between different vibrational modes is minimal, indicating relatively localized vibrational character for most fundamental transitions [6].
Temperature-dependent FTIR studies reveal frequency shifts consistent with thermal expansion and changes in intermolecular interactions [20]. Low-temperature measurements demonstrate increased vibrational coupling and sharper absorption bands due to reduced thermal motion [20].
The ultraviolet-visible (UV-Vis) absorption spectroscopy of 3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole provides crucial information about electronic transitions and chromophoric behavior within the molecular framework.
The compound exhibits strong absorption in the ultraviolet region with characteristic π→π* transitions centered around 300-380 nm [24] [25]. The most intense absorption band appears around 321-335 nm, corresponding to electronic transitions within the extended conjugated system comprising the oxazole ring and aromatic substituents [3].
The methoxyphenyl substituent contributes to bathochromic shifts compared to unsubstituted analogs, with absorption maxima appearing at longer wavelengths due to the electron-donating nature of the methoxy group [24]. Typical absorption coefficients (log ε) reach approximately 4.0, indicating strong electronic transitions characteristic of conjugated aromatic systems [26].
Solvent effects on electronic transitions reveal significant sensitivity to environmental polarity [27]. In polar solvents, the absorption spectrum exhibits bathochromic shifts due to stabilization of excited state charge-transfer character [24]. The magnitude of solvatochromic effects provides insight into the degree of charge transfer during electronic excitation [27].
Computational analysis using time-dependent density functional theory (TD-DFT) methods predicts electronic transition energies and oscillator strengths [25]. The lowest energy absorption corresponds to HOMO→LUMO transitions with significant π→π* character localized on the aromatic system [3]. Higher energy transitions involve charge transfer from the methoxyphenyl donor to the oxazole acceptor [24].
Temperature-dependent absorption studies demonstrate thermal broadening of absorption bands and slight hypsochromic shifts at elevated temperatures [3]. The absorption spectrum remains stable under ambient conditions, indicating photochemical stability suitable for analytical applications [27].
Fluorescence emission properties reveal dual emission characteristics in some related systems, with enol-form emission around 424-434 nm and keto-form emission around 532-535 nm [3]. The emission quantum yields and lifetimes provide information about excited state dynamics and non-radiative decay pathways [24].
High-resolution mass spectrometry (HRMS) analysis of 3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole provides detailed fragmentation pathways and molecular ion characterization essential for structural confirmation and purity assessment.
The molecular ion peak appears at m/z corresponding to the molecular formula C₁₆H₁₃NO₂, with high-resolution measurements confirming elemental composition within acceptable mass accuracy limits [28] [29]. Electron ionization (EI) mass spectrometry typically produces molecular ion peaks with moderate intensity due to the stability of the aromatic system [30].
Characteristic fragmentation patterns include loss of the methoxy group (M-31), yielding fragment ions at m/z [M-OCH₃]⁺ [30] [31]. Subsequent fragmentation involves cleavage of the phenyl ring systems, with base peaks often corresponding to oxazole-containing fragments [30]. The 4-methoxyphenyl moiety frequently appears as a stable fragment ion due to resonance stabilization [31].
High-resolution measurements using electrospray ionization (ESI) techniques provide enhanced sensitivity for molecular ion detection and accurate mass determination [29] [32]. Tandem mass spectrometry (MS/MS) experiments reveal detailed fragmentation mechanisms through collision-induced dissociation (CID) [32].
The fragmentation pathway typically initiates with charge localization on the most basic site, followed by systematic cleavage of weaker bonds [30]. Retro-Diels-Alder fragmentations and McLafferty rearrangements contribute to the overall fragmentation pattern [30]. The oxazole heterocycle demonstrates remarkable stability under mass spectrometric conditions, often remaining intact throughout multiple fragmentation stages [31].
Accurate mass measurements enable determination of molecular formulas with confidence levels exceeding 99.9%, providing unambiguous molecular weight confirmation [29] [32]. Isotope pattern analysis confirms the presence of specific heteroatoms and provides additional structural validation [28].